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Compound of Interest

Compound Name: D-(+)-Maltose monohydrate

Cat. No.: B134456

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Maltose monohydrate, a disaccharide composed of two a-D-glucose units, is a
fundamental carbohydrate with wide-ranging applications in research, pharmaceutical
development, and biotechnology. This technical guide provides an in-depth overview of its
chemical and physical properties, safety data, and relevant experimental protocols. The
information is presented to support its use in laboratory and manufacturing settings, ensuring
safe handling and effective application.

Chemical and Physical Properties

D-(+)-Maltose monohydrate is a white crystalline powder. Key quantitative data regarding its
properties are summarized in the tables below.

Table 1: General and Physical Properties of D-(+)-
Maltose Monohydrate
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Property Value Reference
CAS Number 6363-53-7 [1][21[3]
Molecular Formula C12H22011-H20 [1]
Molecular Weight 360.31 g/mol [1]
Appearance White crystalline powder

Melting Point 102-103 °C [4]
Solubility in Water 50 mg/mL [4]

) . +128.0 to +132.0° (c=4 in
Optical Activity [a]20/D [4]
water + trace NH4OH)

pH 5.0-7.0 (180 g/L at 25°C) [4]

Table 2: Toxicological and Ecological Data

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://askfilo.com/user-question-answers-smart-solutions/how-to-calculate-the-concentration-of-maltose-mg-ml-produced-3338343732343037
https://www.mdpi.com/1420-3049/25/17/3806
https://food.r-biopharm.com/wp-content/uploads/2012/06/roche_ifu_maltose-sucr-gluc_en_11113950035_2017-11.pdf
https://askfilo.com/user-question-answers-smart-solutions/how-to-calculate-the-concentration-of-maltose-mg-ml-produced-3338343732343037
https://askfilo.com/user-question-answers-smart-solutions/how-to-calculate-the-concentration-of-maltose-mg-ml-produced-3338343732343037
https://www.quora.com/What-is-the-chemical-equation-for-the-breakdown-of-starch-to-maltose
https://www.quora.com/What-is-the-chemical-equation-for-the-breakdown-of-starch-to-maltose
https://www.quora.com/What-is-the-chemical-equation-for-the-breakdown-of-starch-to-maltose
https://www.quora.com/What-is-the-chemical-equation-for-the-breakdown-of-starch-to-maltose
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b134456?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Endpoint

Result

Reference

Acute Toxicity

Not classified as acutely toxic.

[5][6]

Skin Corrosion/Irritation

Not classified as a skin irritant.

[5][6]

Serious Eye Damage/Irritation

Not classified as an eye

irritant.

[5][6]

Respiratory or Skin

Sensitization

Not classified as a sensitizer.

[5](6]

Germ Cell Mutagenicity

Not classified as a mutagen.

[5](6]

Carcinogenicity

Not classified as a carcinogen
by IARC, ACGIH, NTP, or
OSHA.

[5]

Reproductive Toxicity

Not classified as a

reproductive toxicant.

[5]L6]

Ecological Toxicity

No data available.

[5]

Persistence and Degradability

No data available.

[5]

Bioaccumulative Potential

No data available.

[5]

Safety Data Sheet (SDS) Summary

According to the available Safety Data Sheets, D-(+)-Maltose monohydrate is not classified
as a hazardous substance.[1][5][6] However, standard laboratory safety practices should
always be observed.

» Hazards Identification: Not a hazardous substance or mixture.[1]

e First Aid Measures:

[¢]

Inhalation: Move person into fresh air.

o

Skin Contact: Wash off with soap and plenty of water.

o

Eye Contact: Flush eyes with water as a precaution.
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o Ingestion: Rinse mouth with water.[1]

Firefighting Measures: Use water spray, alcohol-resistant foam, dry chemical, or carbon
dioxide.[1]

Handling and Storage: Keep container tightly closed in a dry and well-ventilated place.[1]
Personal Protective Equipment:

o Eye/Face Protection: Safety glasses.

o Skin Protection: Handle with gloves.

o Respiratory Protection: Not required under normal use.[1]

Experimental Protocols

This section details methodologies for key experiments involving the identification and

quantification of D-(+)-Maltose.

Qualitative Test for Reducing Sugars (Benedict's Test)

This test is used to identify the presence of reducing sugars, such as maltose.

Methodology:

Add 1 mL of the sample solution to a test tube.
Add 2 mL of Benedict's reagent to the test tube.
Heat the test tube in a boiling water bath for 3-5 minutes.

Observe any color change. A change from blue to green, yellow, orange, or brick-red
indicates the presence of a reducing sugar. The final color can give a semi-quantitative
indication of the concentration of the reducing sugar.[7]

Enzymatic Quantification of Maltose
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This protocol describes a common method for the quantitative determination of maltose using
an enzymatic assay Kit.

Methodology:
o Sample Preparation: Prepare samples and standards in a 96-well plate.

o Enzymatic Conversion: Add a-D-Glucosidase to each sample and standard well to convert
maltose to glucose.

o Reaction Mixture: Prepare a reaction mix containing a glucose probe and enzyme mix. Add
this to each well.

 Incubation: Incubate the plate at 37°C, protected from light.

o Measurement: Measure the absorbance or fluorescence at the appropriate wavelength. The
concentration of maltose in the sample is proportional to the signal generated.[6][8]

Diagrams

The following diagrams illustrate key experimental workflows related to the analysis of D-(+)-
Maltose.
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Qualitative Analysis Workflow
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Caption: Workflow for the qualitative detection of maltose using Benedict's Test.
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Quantitative Enzymatic Assay Workflow
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Caption: Workflow for the quantitative determination of maltose via an enzymatic assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comprehensive Technical Guide to D-(+)-Maltose
Monohydrate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b134456#d-maltose-monohydrate-cas-number-and-
safety-data-sheet]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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